molecular formula C7H6O3S B3055903 Methyl 4-formylthiophene-2-carboxylate CAS No. 67808-68-8

Methyl 4-formylthiophene-2-carboxylate

Cat. No.: B3055903
CAS No.: 67808-68-8
M. Wt: 170.19 g/mol
InChI Key: ANWBBQDQVAXJJX-UHFFFAOYSA-N
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Description

“Methyl 4-formylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H6O3S . It is used in various chemical reactions and has a molecular weight of 170.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and a formyl group . The InChI key for this compound is ANWBBQDQVAXJJX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 63-65 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Cyclopentathiophenacetic Acid Derivatives: Methyl 4-formylthiophene-2-carboxylate derivatives are used in synthesizing cyclopentathiophenacetic acids, demonstrating the reactivity of the carbonyl and carboxylic groups in these systems (Jilale et al., 1993).
  • Thorpe Cyclization: The compound is used in Thorpe cyclization for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, employing phase transfer catalysis (Shah, 2011).
  • Nitration and Derivative Formation: Nitration of methyl-3-hydroxythiophene-2-carboxylate yields specific products, highlighting its reactivity and potential for forming various derivatives (Barker et al., 2001).

Chemical Reactions and Products

  • Chlorination and Hydrogen Interactions: this compound derivatives undergo chlorination and react with active hydrogen-containing compounds to produce substituted compounds (Corral et al., 1990).
  • Production of Thiotetronic Acids: The compound is involved in reactions that produce mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
  • Liquid-phase Catalytic Oxidation: It is a precursor in the liquid-phase catalytic oxidation processes, leading to the formation of 2-formylthiophene and methylthiophene-2-carboxylate (Leichenko et al., 1980).

Molecular Interactions and Structural Studies

  • Copper-mediated N-Arylation: this compound is used in copper-mediated N-arylation, demonstrating its utility in synthesizing a variety of compounds (Rizwan et al., 2015).
  • X-ray Diffraction Analysis: The crystal structure of methyl-3-aminothiophene-2-carboxylate has been studied through single crystal X-ray diffraction analysis, highlighting its potential in various applications including organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

Safety and Hazards

“Methyl 4-formylthiophene-2-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 4-formylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWBBQDQVAXJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522891
Record name Methyl 4-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-68-8
Record name Methyl 4-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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